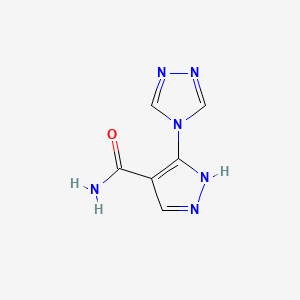

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Descripción general

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Mecanismo De Acción

Target of Action

Allopurinol Impurity C, also known as 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide or 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, is primarily targeted at the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid .

Mode of Action

Allopurinol Impurity C acts as an inhibitor of xanthine oxidase . It is a purine analogue and a structural isomer of hypoxanthine . By inhibiting xanthine oxidase, it prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This results in a decrease in the production of uric acid .

Biochemical Pathways

The inhibition of xanthine oxidase by Allopurinol Impurity C affects the purine degradation pathway . This results in an increase in the amount of hypoxanthine and xanthine, which are converted to the closely related purine nucleotides, adenosine and guanosine .

Pharmacokinetics

Allopurinol is primarily metabolized by aldehyde oxidase rather than its target, xanthine oxidase . Its active metabolite, oxipurinol, is also a xanthine oxidase inhibitor . Within two hours of oral treatment, allopurinol nearly entirely transforms into oxipurinol, whereas oxipurinol is slowly eliminated by the kidneys over a period of 18 to 30 hours .

Result of Action

The inhibition of xanthine oxidase by Allopurinol Impurity C leads to a decrease in the production of uric acid . This can help in the treatment of conditions associated with excessive uric acid levels, such as gout and certain forms of kidney stones .

Actividad Biológica

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C₆H₆N₆O

- Molecular Weight : 178.15 g/mol

- CAS Number : 1346604-13-4

- IUPAC Name : 5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

- Stereochemistry : Achiral

Structural Representation

The structural formula can be represented as:

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research indicates that compounds within the pyrazole family demonstrate notable antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. A study highlighted that certain pyrazole derivatives exhibited significant inhibition rates against these pathogens, suggesting that the presence of specific functional groups enhances their antibacterial efficacy .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A review noted that pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6. In particular, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at certain concentrations .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focal point in recent studies. For example, some compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The structural modifications of pyrazole rings were found to significantly affect their cytotoxicity against various cancer cells .

4. Other Biological Activities

Additional studies have reported the potential of pyrazole derivatives in other therapeutic areas such as anticonvulsant and analgesic activities. The modification of the pyrazole scaffold can lead to enhanced pharmacological profiles suitable for treating neurological disorders .

Table: Summary of Biological Activities

Research Highlights

- Antimicrobial Study : A series of novel pyrazole derivatives were synthesized and tested against multiple bacterial strains. Compound variants with specific amide linkages showed enhanced activity compared to traditional antibiotics .

- Anti-inflammatory Research : The anti-inflammatory potential was evaluated through in vitro assays measuring cytokine levels post-treatment with pyrazole derivatives. Results indicated a strong correlation between structural features and anti-inflammatory efficacy .

- Anticancer Investigation : A recent study focused on the mechanism by which pyrazole compounds induce apoptosis in cancer cells through caspase activation pathways, revealing their potential as chemotherapeutic agents .

Propiedades

IUPAC Name |

5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEGOYJADZSMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)N)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158857 | |

| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-13-4 | |

| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4H-1,2,4-TRIAZOL-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08NO0BP96Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.